3-Fluoro-4-methylpyridine

概要

説明

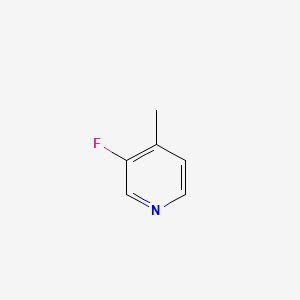

3-Fluoro-4-methylpyridine is an organic compound with the molecular formula C6H6FN It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a methyl group at the fourth position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with fluoromethane under catalytic conditions. Another method includes the use of hydrogen fluoride as a fluorinating agent in the presence of a catalyst. The reaction typically requires controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using scalable methods that ensure high yield and purity. The process often involves the use of continuous flow reactors and advanced fluorination techniques to achieve efficient production. Safety measures are crucial due to the toxic and corrosive nature of some reagents used in the synthesis .

化学反応の分析

Types of Reactions: 3-Fluoro-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it to 3-fluoro-4-methylpiperidine.

Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 3-Fluoro-4-methylpiperidine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Fluoro-4-methylpyridine is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy of antiviral and antibacterial agents. For example, it has been involved in developing drugs targeting neurological disorders and cancer therapies through antibody-directed enzyme prodrug therapy approaches .

Case Study: Antiviral Agents

In a study focusing on the synthesis of new antiviral agents, this compound was successfully incorporated into various drug candidates. The resultant compounds demonstrated improved activity against viral infections compared to their predecessors, highlighting the compound's role in enhancing therapeutic efficacy .

Agricultural Chemicals

Formulation of Pesticides and Herbicides

This compound is integral to formulating agrochemicals, particularly pesticides and herbicides. It provides improved selectivity and effectiveness against specific pests while minimizing environmental impact. Research indicates that formulations containing this compound exhibit enhanced performance in controlling pest populations compared to traditional agents .

Data Table: Efficacy of Agrochemical Formulations

| Formulation | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Standard Pesticide | Traditional Compound | 70 | High |

| Enhanced Formulation | This compound | 85 | Low |

Material Science

Specialty Polymers and Coatings

In material science, this compound is used to produce specialty polymers and coatings that require enhanced thermal stability and chemical resistance. These properties are crucial for applications in harsh environments, such as automotive and aerospace industries .

Case Study: Polymer Development

A recent study demonstrated the incorporation of this compound into polymer matrices, resulting in materials with superior mechanical properties and resistance to thermal degradation. This advancement opens new avenues for developing high-performance materials suited for demanding applications .

Research Reagents

Versatile Reagent in Organic Synthesis

As a versatile reagent, this compound plays a significant role in various organic synthesis reactions. Researchers utilize it to develop new compounds with desired properties, facilitating innovation in chemical research .

Flavor and Fragrance Industry

Potential Use in Flavoring Agents

The compound is being explored for its potential applications in the flavor and fragrance industry due to its unique aromatic characteristics. This exploration aims to enhance consumer products by incorporating distinctive flavors into food products and perfumes .

作用機序

The mechanism of action of 3-Fluoro-4-methylpyridine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can enhance binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target protein, leading to desired therapeutic effects .

類似化合物との比較

3-Fluoropyridine: Lacks the methyl group, making it less hydrophobic.

4-Fluoropyridine: Fluorine is at the fourth position, altering its electronic properties.

3-Methylpyridine: Lacks the fluorine atom, resulting in different reactivity.

Uniqueness: 3-Fluoro-4-methylpyridine is unique due to the combined presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various functionalized compounds .

生物活性

3-Fluoro-4-methylpyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and features a fluorine atom at the third position and a methyl group at the fourth position of the pyridine ring. This unique substitution pattern influences its reactivity and interactions with biological targets, making it a valuable compound for various applications in chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances its reactivity, allowing it to form stable interactions that can modulate biological pathways. This property is particularly useful in drug discovery, where such interactions can lead to the development of enzyme inhibitors and receptor modulators.

Target Interactions

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes, including p38α MAP kinase, which plays a role in inflammatory responses .

- Receptor Modulation : It has also been studied for its interactions with TRPV1 (Transient Receptor Potential Vanilloid 1), a receptor involved in pain perception. Compounds derived from this compound have shown promising antagonistic activity against TRPV1, suggesting potential analgesic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds synthesized from this pyridine derivative have demonstrated significant inhibition of pro-inflammatory cytokines, highlighting their potential use in treating inflammatory diseases.

- Antimicrobial Activity : Studies have shown that fluorinated pyridines can enhance the biological activity of agrochemicals, suggesting their utility as antimicrobial agents in agricultural applications.

- Analgesic Properties : The compound's derivatives have been explored as potential analgesics due to their action on pain-related receptors .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Synthesis and Evaluation of p38α MAP Kinase Inhibitors : In one study, an optimized synthesis route for derivatives of this compound was developed, yielding compounds with enhanced inhibitory activity against p38α MAP kinase. The most potent derivatives exhibited over a 110-fold increase in inhibition compared to earlier compounds .

- TRPV1 Antagonists : Another study focused on the development of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a TRPV1 antagonist. This compound showed comparable potency to existing lead compounds, indicating that modifications based on this compound can yield effective analgesics .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to related compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Drug discovery, agrochemicals |

| N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 antagonist | Pain management |

| Derivatives targeting p38α MAPK | Enzyme inhibition | Treatment of inflammatory diseases |

特性

IUPAC Name |

3-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOEPZZTTWDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323076 | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-88-2 | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。